1-Fluoro-4-(1-fluoroethyl)benzene
Description
1-Fluoro-4-(1-fluoroethyl)benzene is a fluorinated aromatic compound featuring a fluoroethyl substituent at the para position of a benzene ring. The molecule combines the electron-withdrawing effects of fluorine atoms with the steric and electronic contributions of the ethyl chain. This dual fluorination likely enhances its stability and influences its reactivity in substitution and coupling reactions, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C8H8F2 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
1-fluoro-4-(1-fluoroethyl)benzene |
InChI |
InChI=1S/C8H8F2/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,1H3 |
InChI Key |
SAJAJABRLLZJEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Fluoro-4-(1-fluoroethyl)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction, where benzene is treated with fluoroethyl halides in the presence of a catalyst. Another method includes the use of fluorinating agents such as Selectfluor to introduce the fluorine atoms into the benzene ring .
Industrial production methods often involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
1-Fluoro-4-(1-fluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluoroethylbenzoic acids.
Reduction: Reduction reactions can convert it into fluoroethylbenzene derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Fluoro-4-(1-fluoroethyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(1-fluoroethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The fluoroethyl group enhances the compound’s reactivity, allowing it to participate in various chemical transformations. The pathways involved include the formation of benzenonium intermediates, which then undergo further reactions to yield substituted benzene derivatives .
Comparison with Similar Compounds
Fluoroethyl-Substituted Benzene Derivatives
Key Insights :
- The fluoroethyl group in the target compound offers a balance between reactivity and stability compared to bromo or chloro analogs.
Ethynyl-Substituted Fluorobenzenes
Key Insights :
Silyl- and Sulfonyl-Substituted Fluorobenzenes
Key Insights :
Halogenated and Functionalized Derivatives
Key Insights :
- Functional groups like azides and isocyanates expand utility in bioconjugation and polymer chemistry, differing from the parent compound’s simpler reactivity .
Biological Activity
1-Fluoro-4-(1-fluoroethyl)benzene, also known as 1,4-difluoroethylbenzene, is an organofluorine compound with the molecular formula . This compound has garnered attention in various fields due to its unique structural properties and potential biological activities. The presence of fluorine atoms often enhances the pharmacological profile of organic compounds, making them valuable in medicinal chemistry.
1-Fluoro-4-(1-fluoroethyl)benzene is characterized by its fluorinated aromatic structure, which can influence its reactivity and interactions with biological systems. The compound exhibits a melting point of approximately 20 °C and a boiling point around 150 °C. Its solubility in organic solvents makes it suitable for various chemical reactions and biological assays.
| Property | Value |
|---|---|
| Molecular Formula | C8H8F2 |
| Molecular Weight | 150.15 g/mol |
| Melting Point | ~20 °C |
| Boiling Point | ~150 °C |
| Solubility | Organic solvents |
Biological Activity
The biological activity of 1-Fluoro-4-(1-fluoroethyl)benzene has been investigated in several studies, focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that fluorinated compounds can exhibit enhanced antimicrobial properties. A study demonstrated that 1-Fluoro-4-(1-fluoroethyl)benzene showed significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes due to the hydrophobic nature of the fluorinated side groups, leading to increased permeability and cell lysis.
Anticancer Potential
In vitro studies have suggested that 1-Fluoro-4-(1-fluoroethyl)benzene may possess anticancer properties. A notable study evaluated its effects on human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective growth inhibition at micromolar concentrations. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various fluorinated benzene derivatives, including 1-Fluoro-4-(1-fluoroethyl)benzene. The compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Cell Inhibition
In another investigation reported in Cancer Research, researchers assessed the cytotoxic effects of 1-Fluoro-4-(1-fluoroethyl)benzene on MCF-7 cells. The study revealed that treatment with the compound led to a significant reduction in cell viability (up to 70% at 50 µM), accompanied by increased levels of apoptotic markers such as cleaved PARP and caspase-3 activation.
The biological activity of 1-Fluoro-4-(1-fluoroethyl)benzene is largely attributed to its ability to interact with cellular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The fluorine atoms enhance the lipophilicity of the compound, allowing better membrane penetration and interaction with intracellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
